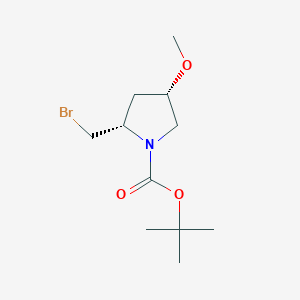

![molecular formula C28H27NO6 B12293190 [2-(4-methylphenyl)-2-oxoethyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate](/img/structure/B12293190.png)

[2-(4-methylphenyl)-2-oxoethyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[2-(4-méthylphényl)-2-oxoéthyl] 2-(9H-fluorène-9-ylméthoxycarbonylamino)-3-hydroxybutanoate: est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un groupe fluorèneméthoxycarbonyle (Fmoc), une partie hydroxybutanoate et un groupe méthylphényl.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du [2-(4-méthylphényl)-2-oxoéthyl] 2-(9H-fluorène-9-ylméthoxycarbonylamino)-3-hydroxybutanoate implique généralement plusieurs étapes. Une méthode courante comprend les étapes suivantes :

Formation de l'acide aminé protégé par Fmoc: Le produit de départ, H-Lys-OR ou son sel, est réagi avec du chlorométhane de triphénylméthyle-4 et un catalyseur alcalin pour obtenir du Mtt-Lys(Mtt)-OR.

Acidolyse et saponification: Le Mtt-Lys(Mtt)-OR est soumis à une acidolyse et à une saponification pour donner du H-Lys(Mtt)-OH.

Protection par Fmoc: H-Lys(Mtt)-OH est dissous dans un solvant approprié et réagi avec du Fmoc-OSu en présence d'une base pour obtenir le produit final, Fmoc-Lys(Mtt)-OH.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé visent à optimiser le rendement et la pureté tout en minimisant l'impact environnemental. Le procédé implique une synthèse à grande échelle utilisant des synthétiseurs peptidiques automatisés et des techniques de purification telles que la chromatographie liquide haute performance (CLHP) pour garantir une haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

[2-(4-méthylphényl)-2-oxoéthyl] 2-(9H-fluorène-9-ylméthoxycarbonylamino)-3-hydroxybutanoate subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome pour introduire des groupes fonctionnels supplémentaires.

Réduction: Les réactions de réduction utilisant des agents tels que l'hydrure de lithium et d'aluminium peuvent convertir les groupes carbonyle en alcools.

Réactifs et conditions courants

Oxydation: Permanganate de potassium, trioxyde de chrome

Réduction: Hydrure de lithium et d'aluminium, borohydrure de sodium

Substitution: Nucléophiles tels que les amines ou les thiols

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .

Applications de la recherche scientifique

[2-(4-méthylphényl)-2-oxoéthyl] 2-(9H-fluorène-9-ylméthoxycarbonylamino)-3-hydroxybutanoate a plusieurs applications de recherche scientifique:

Chimie: Utilisé comme bloc de construction en synthèse organique et en chimie peptidique.

Biologie: Employé dans l'étude des interactions enzyme-substrat et des modifications protéiques.

Médecine: En cours d'investigation pour son utilisation potentielle dans les systèmes d'administration de médicaments et comme précurseur de composés pharmaceutiques.

Industrie: Utilisé dans le développement de matériaux avancés et de capteurs chimiques

Mécanisme d'action

Le mécanisme d'action du [2-(4-méthylphényl)-2-oxoéthyl] 2-(9H-fluorène-9-ylméthoxycarbonylamino)-3-hydroxybutanoate implique son interaction avec des cibles moléculaires spécifiques. Le groupe Fmoc du composé peut protéger les acides aminés lors de la synthèse peptidique, empêchant les réactions secondaires indésirables. De plus, la partie hydroxybutanoate peut participer à des liaisons hydrogène et à d'autres interactions, influençant la réactivité et la stabilité du composé .

Applications De Recherche Scientifique

[2-(4-methylphenyl)-2-oxoethyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and peptide chemistry.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the development of advanced materials and chemical sensors

Mécanisme D'action

The mechanism of action of [2-(4-methylphenyl)-2-oxoethyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate involves its interaction with specific molecular targets. The compound’s Fmoc group can protect amino acids during peptide synthesis, preventing unwanted side reactions. Additionally, the hydroxybutanoate moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide [2-[2-(Fmoc-amino)éthoxy]éthoxy]acétique: Un autre dérivé d'acide aminé protégé par Fmoc utilisé dans la synthèse peptidique.

Acide Fmoc-8-amino-3,6-dioxaoctanoïque: Un composé avec des groupes protecteurs et des applications similaires en synthèse organique.

Unicité

Ce qui distingue le [2-(4-méthylphényl)-2-oxoéthyl] 2-(9H-fluorène-9-ylméthoxycarbonylamino)-3-hydroxybutanoate, c'est sa combinaison de groupes fonctionnels, qui lui confère une réactivité et une polyvalence uniques dans diverses réactions chimiques et applications. Sa structure permet de multiples points de modification, ce qui en fait un outil précieux en chimie de synthèse et dans les domaines connexes .

Propriétés

Formule moléculaire |

C28H27NO6 |

|---|---|

Poids moléculaire |

473.5 g/mol |

Nom IUPAC |

[2-(4-methylphenyl)-2-oxoethyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate |

InChI |

InChI=1S/C28H27NO6/c1-17-11-13-19(14-12-17)25(31)16-34-27(32)26(18(2)30)29-28(33)35-15-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,18,24,26,30H,15-16H2,1-2H3,(H,29,33) |

Clé InChI |

QJBLYOOJCOXBFF-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)C(=O)COC(=O)C(C(C)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![17-[1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine](/img/structure/B12293128.png)

![6-Chloro-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxohexanoic acid](/img/structure/B12293137.png)

![Morpholine,4-[N-[(2R,4S,5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-1-oxo-6-phenyl-2-(phenylmethyl)hexyl]-L-valyl-L-phenylalanyl]-](/img/structure/B12293143.png)

![3,4,5-Trihydroxy-6-[4-(7-hydroxy-4-oxochromen-3-yl)phenoxy]oxane-2-carboxylic acid](/img/structure/B12293149.png)

![Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride](/img/structure/B12293150.png)

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B12293151.png)

![4-[4-[5,5,6,6,6-pentafluoro-1-[(4-fluorophenyl)sulfonylamino]hexyl]phenyl]butanoic Acid](/img/structure/B12293157.png)

![(2,14-Dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl 2-phenylacetate](/img/structure/B12293186.png)

![4-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophan](/img/structure/B12293193.png)